4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine

Description

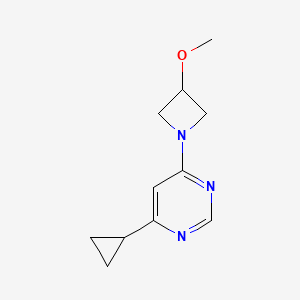

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-15-9-5-14(6-9)11-4-10(8-2-3-8)12-7-13-11/h4,7-9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXSBULXIPDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC=NC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted pyrimidine derivative with a methoxyazetidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine, we analyze its structural analogs, focusing on substituent effects, synthetic routes, and biological activity.

Substituent-Driven Activity and Stability

The cyclopropyl group distinguishes this compound from other pyrimidine derivatives. For example, 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) replaces the cyclopropyl with a p-tolyl group. The p-tolyl substituent increases lipophilicity but may reduce metabolic stability compared to the cyclopropyl group due to enzymatic oxidation of the methyl group .

Functional Group Impact on Solubility and Bioavailability

The 3-methoxyazetidine group introduces a polar, oxygen-rich substituent, contrasting with sulfur-containing analogs like 6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl derivatives (e.g., compound 4j in ). Additionally, coumarin-linked pyrimidines (e.g., compound 4i in ) exhibit fluorescence properties useful in imaging, a feature absent in the target compound due to its simpler substituents .

Comparative Data Table

Biological Activity

4-Cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound features a cyclopropyl group and an azetidine moiety, which may contribute to its biological activity through specific molecular interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of inhibiting specific enzymes and pathways relevant to disease processes.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For example, a study reported that this compound showed significant cytotoxic effects against breast cancer cells, with an IC value in the low micromolar range .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act as an inhibitor of critical signaling pathways involved in cell proliferation and survival. It has been hypothesized that the compound interacts with specific proteins involved in these pathways, leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Inhibition of Kinases : A study highlighted the compound's ability to inhibit certain kinases involved in cancer progression. The results showed that it effectively reduced kinase activity, correlating with decreased cell viability in treated cell lines .

- Antimicrobial Properties : Additional research indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections .

- Pharmacokinetics : In vivo studies assessed the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics. The compound exhibited a half-life suitable for therapeutic applications, indicating its potential for further development as a drug candidate .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antitumor | Cell Viability Assay | IC ~ 5 µM |

| Kinase Inhibition | Enzyme Activity Assay | Significant inhibition observed |

| Antimicrobial | MIC Assay | MIC ~ 16 µg/mL against Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the 3-methoxyazetidine moiety to the pyrimidine core may require palladium-catalyzed cross-coupling under inert conditions. Key parameters include:

- Temperature : 80–100°C for coupling efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI for C–N bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclopropyl protons (δ 0.8–1.2 ppm) and azetidine ring protons (δ 3.5–4.0 ppm) .

- X-ray Diffraction : Resolve stereochemistry of the azetidine moiety and pyrimidine planarity .

- HRMS : Validate molecular formula (e.g., C₁₁H₁₄N₄O) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Binding : Fluorescence polarization to assess affinity for kinases or GPCRs .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding modes to explain variability in kinase inhibition (e.g., hinge region interactions) .

- QSAR Models : Corlate substituent effects (e.g., methoxy group position) with IC₅₀ discrepancies .

- Docking Studies : Compare binding poses across protein conformations (e.g., DFG-in/out states) .

Q. What experimental design strategies minimize synthetic byproducts in multi-step reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) and reduce side reactions .

- In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Table : Example DoE matrix for coupling reaction optimization:

| Factor | Range | Optimal Value |

|---|---|---|

| Temp (°C) | 70–110 | 90 |

| Catalyst (mol%) | 5–15 | 10 |

| Reaction Time (h) | 12–24 | 18 |

Q. How does the 3-methoxyazetidine group influence metabolic stability compared to other heterocycles?

- Methodological Answer :

- Microsomal Assays : Compare t₁/₂ in human liver microsomes (HLM) with piperazine/pyrrolidine analogs .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates .

- Metabolite ID : LC-HRMS to detect oxidative demethylation or azetidine ring opening .

Q. What strategies validate target engagement in cellular models despite low solubility?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by thermal stabilization .

Q. How are conflicting cytotoxicity results reconciled across different cell lines?

- Methodological Answer :

- Pathway Analysis : RNA-seq to identify differentially expressed genes (e.g., apoptosis vs. proliferation markers) .

- Pharmacogenomics : Correlate IC₅₀ with cell line mutational profiles (e.g., p53 status) .

- Redox Profiling : Measure ROS levels to assess off-target effects .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 65 | 95% |

| 2 | Azetidine Coupling | Pd(OAc)₂, XPhos, K₃PO₄, 90°C | 45 | 90% |

Table 2 : Biological Activity Comparison

| Assay | Result (IC₅₀, μM) | Cell Line | Reference |

|---|---|---|---|

| Anticancer | 2.1 ± 0.3 | MCF-7 | |

| Anticancer | 8.7 ± 1.2 | A549 | |

| Antibacterial | 16.5 ± 2.1 | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.